methyl 4-chloro-3-(2-formyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
Methyl 4-chloro-3-(2-formyl-1H-pyrrol-1-yl)benzoate is a chemical compound characterized by its complex molecular structure, which includes a chloro group, a formyl group, and a pyrrole ring. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-3-(2-formyl-1H-pyrrol-1-yl)benzoate typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzoic acid with 2-formyl-1H-pyrrole in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition rates. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3-(2-formyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The chloro group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, catalytic hydrogenation, anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3), in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-chloro-3-(2-carboxyl-1H-pyrrol-1-yl)benzoic acid.
Reduction: Methyl 4-methyl-3-(2-formyl-1H-pyrrol-1-yl)benzoate.
Substitution: 4-bromo-3-(2-formyl-1H-pyrrol-1-yl)benzoate or 4-nitro-3-(2-formyl-1H-pyrrol-1-yl)benzoate.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Methyl 4-chloro-3-(2-formyl-1H-pyrrol-1-yl)benzoate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Medicine: The compound's biological activity has been explored for its potential therapeutic effects. Research has indicated its possible use in treating conditions such as inflammation, microbial infections, and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which methyl 4-chloro-3-(2-formyl-1H-pyrrol-1-yl)benzoate exerts its effects involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-chloro-3-(2-formyl-1H-pyrrol-1-yl)benzoate is structurally similar to other benzoate derivatives, such as methyl 4-chlorobenzoate and methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate.
It also shares similarities with other pyrrole-containing compounds, such as indole derivatives and pyrrole alkaloids.
Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and the presence of both chloro and formyl substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 4-chloro-3-(2-formylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)9-4-5-11(14)12(7-9)15-6-2-3-10(15)8-16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWBNUQKXBXPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)N2C=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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